molecular formula C22H26N4O5 B1586954 Phe-Gly-Gly-Phe CAS No. 40204-87-3

Phe-Gly-Gly-Phe

Cat. No. B1586954
CAS RN: 40204-87-3
M. Wt: 426.5 g/mol
InChI Key: NWFLONJLUJYCNS-UHFFFAOYSA-N
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Description

“Phe-Gly-Gly-Phe” is a peptide sequence composed of the amino acids phenylalanine (Phe), glycine (Gly), glycine (Gly), and phenylalanine (Phe). It has been found to act as a substrate for angiotensin converting enzyme (ACE) and is used in inhibitory assays of ACE . It is also a cleavable peptide linker that is widely used in the development of antibody-drug conjugates .


Synthesis Analysis

The synthesis of “Phe-Gly-Gly-Phe” involves various methods including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Phe-Phe motif, a surprisingly simple chemical structure, has shown its full potential in self-assembly .


Molecular Structure Analysis

The molecular structure of “Phe-Gly-Gly-Phe” is represented by the empirical formula C22H26N4O5 . The molecular weight of this peptide is 426.47 .


Chemical Reactions Analysis

“Phe-Gly-Gly-Phe” has been found to be involved in self-assembly processes, forming nanostructures and hydrogels . It has also been reported that incorporating different amino acids, such as Ala, Val, Ile, Asp, Met, Phe, Trp, Abu, D-Leu, and D-Phg, at the N-terminus of the peptide can affect the reaction .


Physical And Chemical Properties Analysis

“Phe-Gly-Gly-Phe” is a solid substance with a molecular weight of 426.47 . It is typically stored at a temperature of -20°C .

Safety And Hazards

When handling “Phe-Gly-Gly-Phe”, it is recommended to use in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

The Phe-Phe motif in “Phe-Gly-Gly-Phe” holds substantial promise for the creation of the next generation nanomedicines . It has been used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The tetrapeptide Gly-Gly-Phe-Gly exhibits all the properties of a stable and efficient cleavable linker used in the marketed ADC drug Enhertu .

properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLONJLUJYCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391499
Record name Phe-Gly-Gly-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phe-Gly-Gly-Phe

CAS RN

40204-87-3
Record name Phe-Gly-Gly-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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